(E)-3-(Methylsulfinyl)acrylic acid
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Overview
Description
(E)-3-(Methylsulfinyl)acrylic acid is an organic compound characterized by the presence of a methylsulfinyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Methylsulfinyl)acrylic acid typically involves the oxidation of (E)-3-(Methylthio)acrylic acid. This oxidation can be achieved using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Methylsulfinyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction of the sulfoxide group can revert it to the corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of (E)-3-(Methylsulfonyl)acrylic acid.
Reduction: Formation of (E)-3-(Methylthio)acrylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(Methylsulfinyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(Methylsulfinyl)acrylic acid involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The acrylic acid moiety can undergo polymerization or other reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Lacks the sulfoxide group, making it less reactive in certain contexts.
Methacrylic acid: Contains a methyl group on the alpha carbon, altering its reactivity and properties.
3-(Methylthio)acrylic acid: Contains a thioether group instead of a sulfoxide, affecting its oxidation state and reactivity.
Uniqueness
(E)-3-(Methylsulfinyl)acrylic acid is unique due to the presence of the sulfoxide group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-3-methylsulfinylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUMXCMKWFESIH-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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